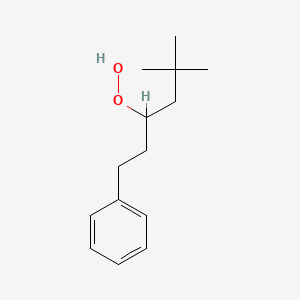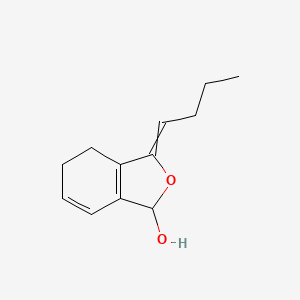
3-Butylidene-1,3,4,5-tetrahydro-2-benzofuran-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butylidene-1,3,4,5-tetrahydro-2-benzofuran-1-ol is a synthetic organic compound with the molecular formula C₁₂H₁₆O₂. It is characterized by a benzofuran ring structure with a butylidene substituent. This compound has been identified in human blood, although it is not a naturally occurring metabolite .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butylidene-1,3,4,5-tetrahydro-2-benzofuran-1-ol typically involves the reaction of phthalide derivatives with butylidene groups under controlled conditions. One common method includes the reaction of phthalide with butylidene bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-Butylidene-1,3,4,5-tetrahydro-2-benzofuran-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the butylidene group to a butyl group.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of butyl-substituted benzofuran.
Substitution: Formation of halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
3-Butylidene-1,3,4,5-tetrahydro-2-benzofuran-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, polymers, and other organic compounds.
Mechanism of Action
The mechanism of action of 3-Butylidene-1,3,4,5-tetrahydro-2-benzofuran-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
(E)-3-Butylidene-4,5-dihydroisobenzofuran-1 (3H)-one: Known for its similar structure but different stereochemistry.
(3S,3aR)-3-Butyl-3a,4,5,6-tetrahydroisobenzofuran-1 (3H)-one: Another structurally related compound with distinct biological activities
Uniqueness
3-Butylidene-1,3,4,5-tetrahydro-2-benzofuran-1-ol is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry.
Properties
IUPAC Name |
3-butylidene-4,5-dihydro-1H-2-benzofuran-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h5,7-8,12-13H,2-4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZRLVIVBIYHSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=C1C2=C(C=CCC2)C(O1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90850758 |
Source


|
| Record name | 3-Butylidene-1,3,4,5-tetrahydro-2-benzofuran-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90850758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
537676-09-8 |
Source


|
| Record name | 3-Butylidene-1,3,4,5-tetrahydro-2-benzofuran-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90850758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
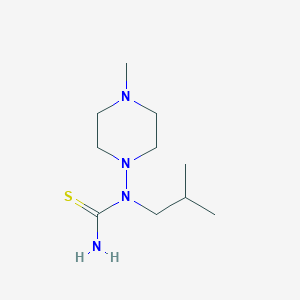
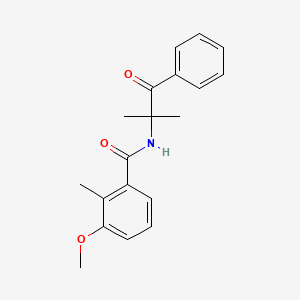
![(5,5-Dimethyl-1,2-diphenylhex-2-en-1-yl)[bis(phenylethynyl)]silanol](/img/structure/B14223815.png)
![(2S)-2-[Hydroxy(phenyl)amino]propanal](/img/structure/B14223826.png)
![4-[(8-Azabicyclo[3.2.1]octan-3-ylidene)methyl]-N,N-diethylbenzamide](/img/structure/B14223830.png)
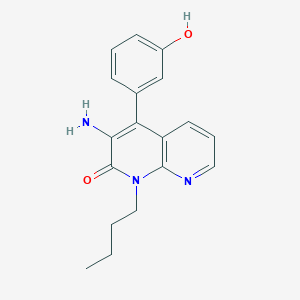
![N,N-Dibutyl-5-[2-(isoquinolin-5-YL)ethenyl]naphthalen-2-amine](/img/structure/B14223859.png)
![6-Chloro-3-(3-ethylphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14223869.png)
![Benzamide, N-[(1R)-1-(trifluoromethyl)-3-butenyl]-](/img/structure/B14223873.png)
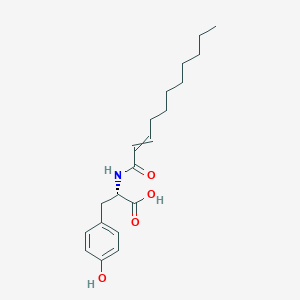
![(1S,5S,8aS)-1-Ethyl-3-oxo-1,5,8,8a-tetrahydro-3H-[1,3]oxazolo[3,4-a]pyridine-5-carboxylic acid](/img/structure/B14223881.png)
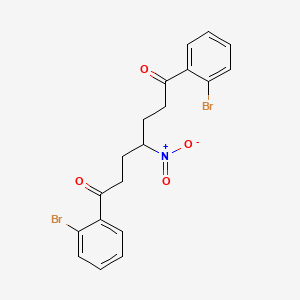
![Pyridine, 1-[(2-bromophenyl)sulfonyl]-1,2,3,4-tetrahydro-](/img/structure/B14223905.png)
